molecular formula C11H13FN4 B1482864 (1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine CAS No. 2098139-06-9

(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine

Cat. No. B1482864
CAS RN: 2098139-06-9
M. Wt: 220.25 g/mol
InChI Key: NVUMVEJSMPJGOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine, also known as FEPY, is an organic compound that has been studied for its potential applications in drug synthesis and in biochemical and physiological experiments. FEPY is a heterocyclic amine and is composed of a pyrazole ring attached to a methylamine group, with a 2-fluoroethyl substituent. This compound has been studied for its versatility in terms of synthetic chemistry, as well as its potential applications in drug synthesis and in biochemical and physiological experiments. The aim of

Scientific Research Applications

Neutron Capture Therapy

The compound’s potential to form boronic esters could make it suitable for neutron capture therapy . This therapy is used to treat cancer by capturing thermal neutrons on boron-10, which then undergoes fission to produce high-energy alpha particles that can destroy cancer cells.

Phytochemistry

Although not directly related to the compound , databases like IMPPAT provide a wealth of information on phytochemicals and their therapeutic uses, which can inspire research into synthetic analogs like (1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine for medicinal applications.

properties

IUPAC Name

[1-(2-fluoroethyl)-3-pyridin-2-ylpyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4/c12-4-6-16-8-9(7-13)11(15-16)10-3-1-2-5-14-10/h1-3,5,8H,4,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUMVEJSMPJGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2CN)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 3
(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 4
(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 5
(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 6
(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine

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